molecular formula C28H26BrN3O2S B2871462 3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one CAS No. 689227-97-2

3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2871462
CAS No.: 689227-97-2
M. Wt: 548.5
InChI Key: KSQHAZVVGZWCAA-UHFFFAOYSA-N
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Description

3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound with the molecular formula C28H26BrN3O2S and a molecular weight of 548.5 This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may serve as a probe for studying biological processes and interactions due to its unique structural features.

    Medicine: The compound could be investigated for its potential pharmacological activities, such as anticancer, antimicrobial, or anti-inflammatory properties.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. Given the biological activity of many quinazolinone derivatives, it could be of interest in the development of new pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the bromophenyl group, and the attachment of the piperidinyl and sulfanyl groups. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.

    Attachment of the Piperidinyl and Sulfanyl Groups: The piperidinyl group can be introduced through nucleophilic substitution reactions, while the sulfanyl group can be attached via thiol-ene reactions or other sulfur-based coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from carbonyl groups.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Mechanism of Action

The mechanism of action of 3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the quinazolinone core and other functional groups allows it to participate in various binding interactions and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 4-Bromodesoxybenzoin
  • 4-Bromobenzaldehyde

Uniqueness

3-benzyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-(piperidin-1-yl)-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core with a bromophenyl group, a piperidinyl group, and a sulfanyl group

Properties

IUPAC Name

3-benzyl-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26BrN3O2S/c29-22-11-9-21(10-12-22)26(33)19-35-28-30-25-14-13-23(31-15-5-2-6-16-31)17-24(25)27(34)32(28)18-20-7-3-1-4-8-20/h1,3-4,7-14,17H,2,5-6,15-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQHAZVVGZWCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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